molecular formula C10H9N3O3 B13533392 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine

3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine

Cat. No.: B13533392
M. Wt: 219.20 g/mol
InChI Key: NAUQTNXCDKKNCA-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine is an isoxazole derivative characterized by a substituted phenyl ring at the 3-position of the isoxazole core, featuring a nitro group at the 2-position and a methyl group at the 5-position of the phenyl ring.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-(5-methyl-2-nitrophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9N3O3/c1-6-2-3-9(13(14)15)7(4-6)8-5-10(11)16-12-8/h2-5H,11H2,1H3

InChI Key

NAUQTNXCDKKNCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-nitrophenyl)-1,2-oxazol-5-amine typically involves multiple steps. One common method starts with the nitration of 5-methyl-2-nitrophenol, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-nitrophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-methyl-2-aminophenyl)-1,2-oxazol-5-amine, while oxidation may produce 3-(5-methyl-2-nitrosophenyl)-1,2-oxazol-5-amine .

Scientific Research Applications

3-(5-Methyl-2-nitrophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 3-(3-Nitrophenyl)isoxazol-5-amine : The nitro group at the phenyl ring’s meta position reduces electron density at the isoxazole core compared to para-substituted analogs. This may lower reactivity in electrophilic aromatic substitution but enhance hydrogen-bonding interactions in catalytic systems.

Amino Group Modifications

  • N-Ethyl-3-phenylisoxazol-5-amine : Substituting one hydrogen on the amino group with ethyl improves enantioselectivity (91–93% ee) in asymmetric catalysis due to enhanced hydrogen bonding with chiral phosphoric acid catalysts. However, diethyl substitution (e.g., N,N-diethyl analogs) drastically reduces yields (27%) and enantioselectivity (23% ee), highlighting the critical role of the NH group .

Yields and Enantioselectivity

Compound Substituents Yield (%) Enantioselectivity (% ee) Application Reference
3-(2-Chlorophenyl)isoxazol-5-amine 2-Cl on phenyl 90–96 80–91 Heterotriarylmethane synthesis
3-(4-Bromophenyl)isoxazol-5-amine 4-Br on phenyl 72–96 80–85 Asymmetric catalysis
3-(3-Nitrophenyl)isoxazol-5-amine 3-NO₂ on phenyl 95% purity (synthetic) N/A Pharmaceutical intermediates
N-Ethyl-3-phenylisoxazol-5-amine N-Et, 3-H on phenyl 88–96 90–92 Catalytic asymmetric reactions

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, NO₂) on the phenyl ring generally improve yields in heterotriarylmethane synthesis due to enhanced electrophilicity .
  • Meta-substituted nitro groups (as in 3-(3-nitrophenyl)isoxazol-5-amine) are less common in catalytic applications but are valuable in medicinal chemistry for tuning bioactivity .

Kinase Inhibition

  • 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (BO-264) : This TACC3 inhibitor features a methoxy group at the phenyl para position, demonstrating the importance of electron-donating substituents in kinase binding. The methyl and nitro groups in 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine may similarly influence target engagement but with distinct steric and electronic effects.
  • VX-970/M6620 : A pyrazine-based ATR kinase inhibitor with a sulfonylphenyl group, highlighting the role of polar interactions. The nitro group in 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine could mimic such interactions but may introduce metabolic liabilities.

Anti-Inflammatory Activity

  • 4-(4-Fluorophenyl)isoxazol-5-amine : Incorporated into NSAID hybrids, this compound shows COX-2 selectivity. The nitro group in 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine may enhance anti-inflammatory activity but requires evaluation for toxicity.

Spectroscopic and Analytical Data

  • 4-(4-Fluorophenyl)-3-(4-nitrophenyl)isoxazol-5-amine : Displays distinct ¹H NMR signals at δ 8.20–8.19 (aromatic protons adjacent to NO₂) and IR absorption at 1524 cm⁻¹ (NO₂ stretching). These features can guide characterization of 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine, though the methyl group’s resonance (~δ 2.13) may overlap with other aliphatic signals .

Biological Activity

3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine is a compound characterized by its unique isoxazole ring structure, which incorporates both nitrogen and oxygen. This compound features a nitrophenyl substituent at the 3-position and an amino group at the 5-position of the isoxazole ring. The presence of a nitro group (−NO₂) and a methyl group (−CH₃) on the phenyl ring enhances its chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and related research findings.

Structural Characteristics

The structure of 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine can be represented as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

Key Features:

  • Isoxazole Ring: A five-membered heterocyclic compound.
  • Nitrophenyl Group: Contributes to the compound's reactivity and potential biological activity.
  • Amino Group: May interact with various biological targets.

Biological Activity

Research indicates that compounds similar to 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine exhibit significant biological activities, including:

  • Antimicrobial Properties:
    • Isoxazole derivatives have shown potential as antimicrobial agents. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL.
  • Anticancer Activity:
    • Some isoxazole derivatives have demonstrated anticancer properties, potentially due to their ability to interact with enzymes or receptors involved in cancer cell proliferation.
  • Antiviral Activity:
    • Preliminary studies suggest that isoxazole derivatives may possess antiviral properties. For example, compounds structurally related to 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine have shown activity against viruses such as West Nile Virus (WNV) and Tick-Borne Encephalitis Virus (TBEV) .

The exact mechanism of action for 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine remains to be fully elucidated. However, studies on similar compounds indicate several potential pathways:

  • Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation: It could bind to various receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine against other isoxazole derivatives:

Compound NameStructure FeaturesUnique Aspects
3-(3-Nitrophenyl)isoxazol-5-amineNitro group at position 3 on phenylExhibits different reactivity patterns due to nitro position
4-(Methylthio)phenylisoxazoleMethylthio group instead of nitroDifferent electronic properties affecting reactivity
3-(4-Chlorophenyl)isoxazol-5-amineChlorine substitution on phenylPotentially different biological activity due to chlorine's electronegativity
3-(2-Nitrophenyl)isoxazolNitro group at position 2 on phenylDifferent regioselectivity in reactions compared to 3-position

Case Studies

Several case studies have investigated the biological activity of isoxazole derivatives:

  • Antimicrobial Study:
    • A study reported that certain isoxazole derivatives exhibited significant antimicrobial activity against standard bacterial strains, with MIC values indicating strong inhibition capabilities .
  • Antiviral Evaluation:
    • Research demonstrated that specific isoxazoline derivatives showed promising antiviral activity against flaviviruses, suggesting that structural modifications could enhance efficacy .

Q & A

Q. What are the common synthetic routes for 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multistep reactions. One approach starts with nitro-substituted aromatic precursors undergoing cyclocondensation with propargylamine derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the isoxazole ring . Another method employs Friedel-Crafts alkylation using 5-methyl-2-nitrobenzaldehyde and hydroxylamine derivatives under microwave-assisted conditions, which enhances reaction efficiency and reduces byproducts . Key parameters include:
  • Temperature : 80–100°C for cyclization.
  • Catalyst : Pt-carbene intermediates improve regioselectivity in heterocycle formation .
  • Purification : Silica gel chromatography (MeOH/CH₂Cl₂) achieves >95% purity .

Q. How is the structural characterization of 3-(5-Methyl-2-nitrophenyl)isoxazol-5-amine performed, and what analytical techniques are most reliable?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group at C2, methyl at C5). For example, aromatic protons appear at δ 7.1–8.2 ppm, and NH₂ signals at δ 4.6–5.0 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like torsional strain in the isoxazole-nitrophenyl linkage .
  • Mass Spectrometry : GC-MS confirms molecular weight (e.g., m/z 247 [M+H]⁺) .

Q. What biological activities are associated with this compound, and how are they evaluated in preclinical studies?

  • Methodological Answer : The compound’s isoxazole core is linked to enzyme inhibition and anticancer activity. For example:
  • BRD4 Bromodomain Inhibition : Assessed via fluorescence polarization assays (IC₅₀ values <1 µM) .
  • Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC range: 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal dose-dependent apoptosis .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalysts improve stereochemical control?

  • Methodological Answer : Chiral phosphoric acid catalysts (e.g., SPINOL-derived) enable asymmetric synthesis of triarylmethane derivatives. For example:
  • Reaction : Coupling with pyrrole-carboxylates yields heterotriarylmethanes with 80–93% enantiomeric excess (ee) .
  • Key Factors :
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance ee (e.g., 4-Br: 86% ee) .
  • Hydrogen Bonding : NH groups in the amine moiety interact with the catalyst, critical for stereoselectivity .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., BRD4 inhibition ranging from 0.5–5 µM) may arise from assay conditions:
  • Resolution Strategies :
  • Standardized Assays : Use recombinant proteins from the same expression system.
  • Counter-Screening : Test against related enzymes (e.g., HDACs) to rule off-target effects .
  • Structural Analysis : Compare X-ray co-crystals to verify binding modes .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Challenges include poor diffraction due to nitro group mobility and crystal twinning. Solutions involve:
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves completeness .
  • Refinement Tools : SHELXL’s TWIN/BASF commands model twinning, while restraints on anisotropic displacement parameters stabilize refinement .
  • Validation : R₁ < 5% and wR₂ < 12% ensure reliability .

Q. How do substituent modifications (e.g., nitro vs. methoxy groups) impact reactivity and bioactivity?

  • Methodological Answer : Substituent effects are studied via comparative SAR:
  • Nitro Group : Enhances electrophilicity, improving kinase inhibition (e.g., IC₅₀ for JAK2: 0.3 µM vs. 1.2 µM for methoxy analog) .
  • Methoxy Group : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroinflammation models .
  • Experimental Design : Parallel synthesis of analogs followed by HPLC-activity clustering identifies critical substituents .

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